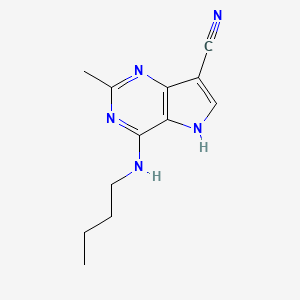
5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(butylamino)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(butylamino)-2-methyl- is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(butylamino)-2-methyl- typically involves the cyclization of 3-aminopyrroles. One common method is the Thorpe-Ziegler cyclization, which involves the reaction of 3-anilino-2-cyanoacrylonitrile with α-haloketones under basic conditions . The reaction is carried out in anhydrous dimethylformamide (DMF) in the presence of potassium carbonate (K2CO3) as the base. The presence of an aryl substituent on the amino moiety of the enamine group facilitates the formation of the N-anion required for alkylation and subsequent carbanion formation for the cyclization involving the cyano group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(butylamino)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(butylamino)-2-methyl- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The unique electronic properties of this compound make it useful in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(butylamino)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 2-chloro-
- 5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 2-methyl-
- 5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(ethylamino)-2-methyl-
Uniqueness
5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(butylamino)-2-methyl- is unique due to the presence of the butylamino group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for drug development and other scientific research applications.
Eigenschaften
CAS-Nummer |
84905-66-8 |
|---|---|
Molekularformel |
C12H15N5 |
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
4-(butylamino)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C12H15N5/c1-3-4-5-14-12-11-10(16-8(2)17-12)9(6-13)7-15-11/h7,15H,3-5H2,1-2H3,(H,14,16,17) |
InChI-Schlüssel |
RFPVVIGJADVDIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=NC(=NC2=C1NC=C2C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


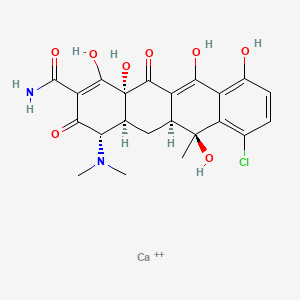

![2-ethoxy-3-[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]propanoic acid](/img/structure/B15189697.png)
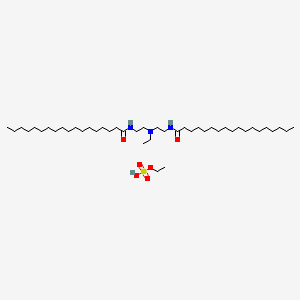
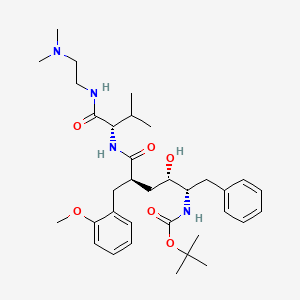

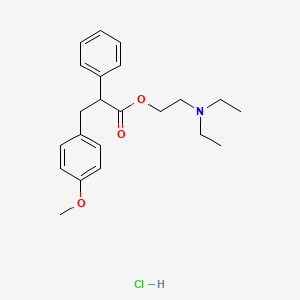
![14-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,16,18,20,22,26(30),27-tridecaene-11,25-dione](/img/structure/B15189732.png)





![(E)-but-2-enedioic acid;2-[4-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanol](/img/structure/B15189780.png)
